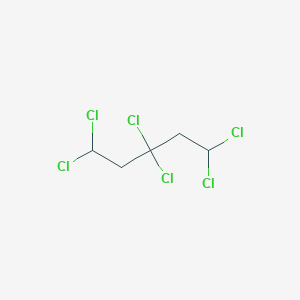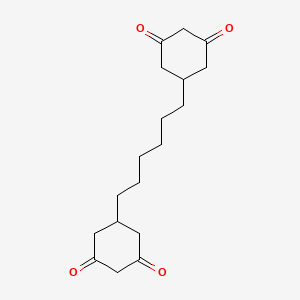
5,5'-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) is a chemical compound characterized by its unique structure, which includes two cyclohexane-1,3-dione units connected by a hexane-1,6-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) typically involves a multi-step process. One common method is the Michael addition, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This is followed by a Claisen condensation, a base-catalyzed cyclization, and subsequent hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid to yield the desired dione .
Industrial Production Methods
While specific industrial production methods for 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, making it a valuable tool in catalysis and biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione:
1,1-Dimethyl-3,5-cyclohexanedione: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) apart is its hexane-1,6-diyl linker, which provides additional flexibility and potential for forming more complex structures and interactions compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
61621-67-8 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
5-[6-(3,5-dioxocyclohexyl)hexyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H26O4/c19-15-7-13(8-16(20)11-15)5-3-1-2-4-6-14-9-17(21)12-18(22)10-14/h13-14H,1-12H2 |
InChI-Schlüssel |
WDSBSNXSMGNSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)CC1=O)CCCCCCC2CC(=O)CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
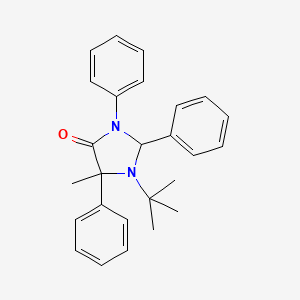
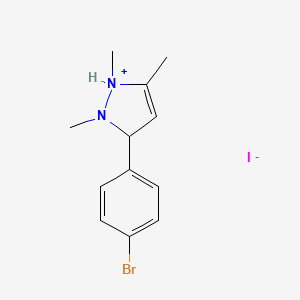

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)

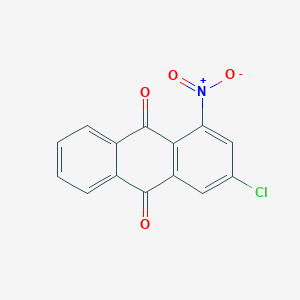
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)
